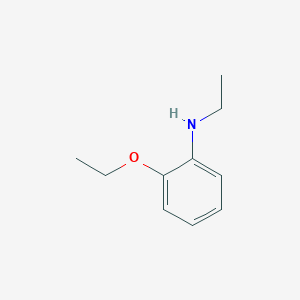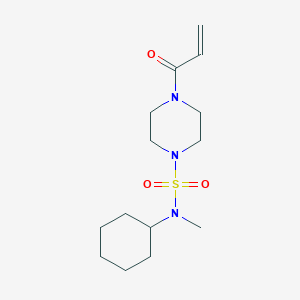![molecular formula C17H24N2O2S B2704751 (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane CAS No. 1421587-19-0](/img/structure/B2704751.png)
(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structural features, including a spiro[45]decane core and a styrylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a suitable diazaspiro[4.5]decane derivative with a styrylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the styrylsulfonyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dichloromethane as solvent, triethylamine as base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific optical characteristics.
Mechanism of Action
The mechanism of action of (E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The styrylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but different substituents.
Styrylsulfonyl compounds: Molecules containing the styrylsulfonyl group attached to different core structures.
Uniqueness
(E)-9-methyl-6-(styrylsulfonyl)-6,9-diazaspiro[4.5]decane stands out due to its unique combination of a spiro[4.5]decane core and a styrylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-methyl-6-[(E)-2-phenylethenyl]sulfonyl-6,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-18-12-13-19(17(15-18)10-5-6-11-17)22(20,21)14-9-16-7-3-2-4-8-16/h2-4,7-9,14H,5-6,10-13,15H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDXBPNNPVCCAW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C2(C1)CCCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
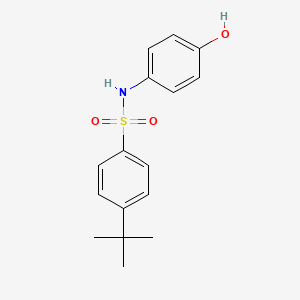

![2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2704673.png)
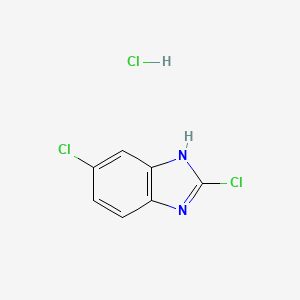
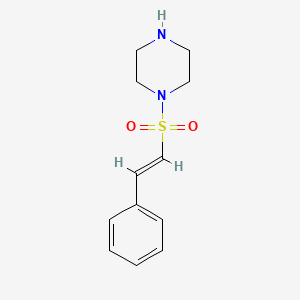
![3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2704678.png)
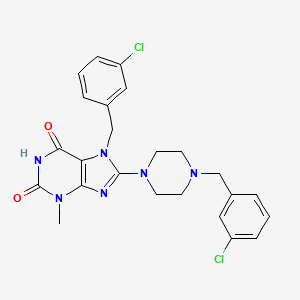
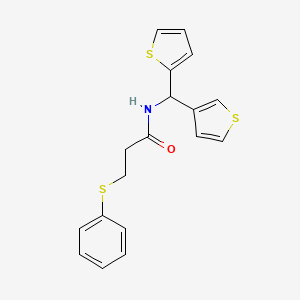
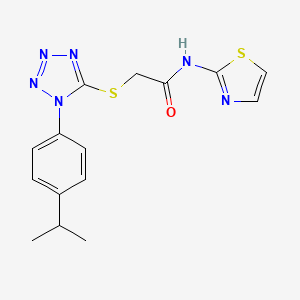
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide](/img/structure/B2704684.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)
